molecular formula C10H8ClFN2O B8360157 2-(4-Chloromethyl-5-methyl-isoxazol-3-yl)-5-fluoro-pyridine

2-(4-Chloromethyl-5-methyl-isoxazol-3-yl)-5-fluoro-pyridine

Cat. No. B8360157
M. Wt: 226.63 g/mol
InChI Key: GXVBZXWHTCYQSM-UHFFFAOYSA-N
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Patent
US08178522B2

Procedure details

To a solution of [3-(5-fluoro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol (1.0 g, 4.8 mmol) in DCM (9.6 mL) at 0° C. was added thionyl chloride (697 μL, 9.6 mmol) and the resulting mixture stirred for 30 min and then evaporated. After 1 h the reaction mixture was concentrated to give the title compound (1.07 g, 98%) as an off white solid. MS: m/e=227.2 [M+H]+.
Name
[3-(5-fluoro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
697 μL
Type
reactant
Reaction Step One
Name
Quantity
9.6 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[C:12]([CH2:13]O)=[C:11]([CH3:15])[O:10][N:9]=2)=[N:6][CH:7]=1.S(Cl)([Cl:18])=O>C(Cl)Cl>[Cl:18][CH2:13][C:12]1[C:8]([C:5]2[CH:4]=[CH:3][C:2]([F:1])=[CH:7][N:6]=2)=[N:9][O:10][C:11]=1[CH3:15]

Inputs

Step One
Name
[3-(5-fluoro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol
Quantity
1 g
Type
reactant
Smiles
FC=1C=CC(=NC1)C1=NOC(=C1CO)C
Name
Quantity
697 μL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
9.6 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
CONCENTRATION
Type
CONCENTRATION
Details
After 1 h the reaction mixture was concentrated
Duration
1 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCC=1C(=NOC1C)C1=NC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.07 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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